molecular formula C12H17NO B13310549 2-((O-tolyloxy)methyl)pyrrolidine CAS No. 883547-99-7

2-((O-tolyloxy)methyl)pyrrolidine

Cat. No.: B13310549
CAS No.: 883547-99-7
M. Wt: 191.27 g/mol
InChI Key: HCSMFAWBFQFVBB-UHFFFAOYSA-N
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Description

2-((O-tolyloxy)methyl)pyrrolidine is a chemical compound with the molecular formula C12H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an O-tolyloxy group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((O-tolyloxy)methyl)pyrrolidine typically involves the reaction of pyrrolidine with an O-tolyloxy methylating agent. One common method is the reaction of pyrrolidine with O-tolylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((O-tolyloxy)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The O-tolyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-((O-tolyloxy)methyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((O-tolyloxy)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The O-tolyloxy group can enhance the compound’s binding affinity and selectivity for these targets. The pyrrolidine ring provides structural rigidity and contributes to the overall three-dimensional shape of the molecule, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the O-tolyloxy group.

    N-methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

    Pyrrolidin-2-one: A lactam derivative with a carbonyl group.

Uniqueness

2-((O-tolyloxy)methyl)pyrrolidine is unique due to the presence of the O-tolyloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and binding interactions, making it a valuable scaffold for designing new molecules with specific functions .

Properties

CAS No.

883547-99-7

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-[(2-methylphenoxy)methyl]pyrrolidine

InChI

InChI=1S/C12H17NO/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3

InChI Key

HCSMFAWBFQFVBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2CCCN2

Origin of Product

United States

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